3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 797809-11-1
Cat. No.: VC6712458
Molecular Formula: C11H7ClF3N3O2
Molecular Weight: 305.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797809-11-1 |
|---|---|
| Molecular Formula | C11H7ClF3N3O2 |
| Molecular Weight | 305.64 |
| IUPAC Name | 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20) |
| Standard InChI Key | JTRFPJMVOIOIEG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is defined by the molecular formula C₁₁H₇ClF₃N₃O₂ and a molecular weight of 305.64 g/mol. Its IUPAC name systematically describes the bicyclic core, substituents, and carboxylic acid moiety, while its SMILES notation (C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl) provides a linear representation of its atomic connectivity .
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| CAS No. | 797809-11-1 |
| Molecular Formula | C₁₁H₇ClF₃N₃O₂ |
| Molecular Weight | 305.64 g/mol |
| IUPAC Name | 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| InChIKey | JTRFPJMVOIOIEG-UHFFFAOYSA-N |
| PubChem CID | 1153123 |
Structural Features
The compound’s pyrazolo[1,5-a]pyrimidine framework consists of a pyrazole ring fused to a pyrimidine ring, with substituents at positions 3 (chloro), 5 (cyclopropyl), and 7 (trifluoromethyl). The carboxylic acid group at position 2 enhances polarity, influencing solubility and binding interactions .
Synthesis and Reaction Pathways
Synthetic Strategy
Synthesis typically involves multi-step organic reactions, including cyclocondensation, halogenation, and functional group interconversion. A proposed route begins with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by cyclopropanation via [2π+2σ] cycloaddition and subsequent trifluoromethylation using reagents like Umemoto’s reagent.
Reaction Conditions
Key steps require anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Temperatures range from 0°C (for sensitive intermediates) to 120°C (for cyclization). Catalysts such as palladium complexes may facilitate cross-coupling reactions .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Cyclocondensation | DMF, 80°C, 12h | Ethyl cyanoacetate, hydrazine |
| 2 | Cyclopropanation | CH₂Cl₂, –10°C, 2h | Cyclopropylboronic acid |
| 3 | Trifluoromethylation | DMF, CuI, 100°C, 6h | CF₃I |
| 4 | Chlorination | POCl₃, reflux, 4h | – |
| 5 | Hydrolysis | NaOH, H₂O/EtOH, 60°C, 3h | – |
Analytical Characterization
Post-synthetic analysis employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm structure and purity. The chloro and trifluoromethyl groups produce distinct signals in ¹H NMR (δ 4.2–4.5 ppm for cyclopropyl) and ¹⁹F NMR (δ –60 to –65 ppm for CF₃) .
Physicochemical Properties
Calculated Properties
The compound exhibits a LogP value of 2.98, indicating moderate lipophilicity, while its polar surface area (PSA) of 67.49 Ų suggests limited membrane permeability. These properties align with its potential as a protein-binding agent rather than a CNS-targeting drug .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP | 2.98 |
| PSA | 67.49 Ų |
| Melting Point | Not reported |
| Solubility | Not available |
Stability and Reactivity
The trifluoromethyl group enhances metabolic stability, while the carboxylic acid may render the compound prone to pH-dependent solubility. No decomposition data is available, but analogous pyrazolopyrimidines show stability under ambient storage .
Applications in Medicinal Chemistry
Biological Targets
Pyrazolo[1,5-a]pyrimidines are known inhibitors of kinases (e.g., JAK2, CDK) and phosphodiesterases. The chloro and trifluoromethyl groups in this compound may enhance binding affinity to hydrophobic enzyme pockets, though specific targets remain unvalidated .
Structure-Activity Relationships (SAR)
-
Cyclopropyl Group: Increases steric bulk, potentially improving selectivity.
-
Trifluoromethyl Group: Enhances electron-withdrawing effects and metabolic resistance.
-
Carboxylic Acid: Facilitates hydrogen bonding with target proteins.
| Aspect | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Fume hood |
| Storage | Ambient, dry |
| Disposal | Incineration |
Regulatory Status
Designated "For R&D Use Only", it is excluded from TSCA inventory but compliant under 40 CFR 720.36 for research exemptions. International trade falls under HS code 2933990090, attracting a 6.5% MFN tariff .
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